molecular formula C10H14F2N2O2 B15112675 Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15112675
M. Wt: 232.23 g/mol
InChI Key: KZKWKEGNZPRSEO-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in the fields of agriculture, medicine, and material science. The presence of the difluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethyl pyrazole with butanoic acid derivatives. One common method involves the esterification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
  • Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it unique among its analogs .

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H14F2N2O2/c1-3-16-9(15)6-7(2)14-5-4-8(13-14)10(11)12/h4-5,7,10H,3,6H2,1-2H3

InChI Key

KZKWKEGNZPRSEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=CC(=N1)C(F)F

Origin of Product

United States

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